5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as HPAMD, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. Additionally, future directions for research will be discussed.
Mechanism Of Action
The mechanism of action of 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor angiogenesis and metastasis. Additionally, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical And Physiological Effects
5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. In cancer cells, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to suppress tumor angiogenesis by inhibiting MMPs and reducing vascular endothelial growth factor (VEGF) expression. In neurodegenerative disorders, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines. In cardiovascular diseases, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to improve cardiac function by reducing myocardial injury and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in lab experiments is its relatively simple synthesis method. Additionally, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For research on 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in animal models and clinical trials. Additionally, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione may have potential applications in other fields, such as infectious diseases and autoimmune disorders, which warrant further investigation.
Synthesis Methods
5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 3-hydroxypyridine-2-carbaldehyde with methylglyoxal followed by the addition of ammonium acetate. The resulting product is purified by column chromatography to yield 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Scientific Research Applications
5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurodegenerative disorders, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular diseases, 5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to improve cardiac function and reduce myocardial injury.
properties
IUPAC Name |
5-[[(3-hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-12(2)18-10(16)7(11(17)19-12)6-14-9-8(15)4-3-5-13-9/h3-6,15H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVMLWOBUBYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=CC=N2)O)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15163571 |
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